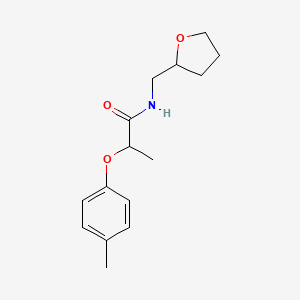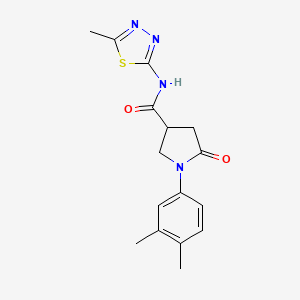![molecular formula C22H18FN3O2 B4426181 N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide](/img/structure/B4426181.png)
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide
Übersicht
Beschreibung
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide, commonly known as 'TAK-659', is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is an important mediator of B-cell receptor signaling and is involved in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Wirkmechanismus
BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells in N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide and NHL. TAK-659 selectively binds to the ATP-binding site of BTK and inhibits its activity, leading to downstream inhibition of B-cell receptor signaling and induction of apoptosis in B-cells.
Biochemical and physiological effects:
TAK-659 has been shown to selectively inhibit BTK activity and induce apoptosis in B-cells, without affecting other kinases or normal cells. In preclinical models, TAK-659 has demonstrated potent antitumor activity and favorable pharmacokinetic properties. In clinical trials, TAK-659 has shown promising efficacy and safety profiles in patients with B-cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TAK-659 in lab experiments include its selective inhibition of BTK activity, potent antitumor activity, and favorable pharmacokinetic properties. However, the limitations of using TAK-659 in lab experiments include its specificity for B-cell malignancies and the potential for off-target effects in other cell types.
Zukünftige Richtungen
There are several potential future directions for research on TAK-659. These include:
1. Combination therapy: TAK-659 may be used in combination with other targeted therapies or chemotherapy to enhance its antitumor activity and overcome resistance.
2. Biomarker identification: Biomarkers may be identified to predict response to TAK-659 and guide patient selection for clinical trials.
3. Mechanism of resistance: The mechanisms of resistance to TAK-659 may be elucidated to develop strategies to overcome resistance.
4. Safety and tolerability: The safety and tolerability of TAK-659 may be further evaluated in clinical trials, including long-term follow-up studies.
5. Other BTK inhibitors: The efficacy and safety of other BTK inhibitors may be compared to TAK-659 to identify the optimal treatment for B-cell malignancies.
In conclusion, TAK-659 is a promising small molecule inhibitor that selectively targets BTK and has shown potent antitumor activity in preclinical models of B-cell malignancies. Further research is needed to fully understand its mechanism of action, optimize its use in clinical practice, and identify strategies to overcome resistance.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide and NHL. In vitro studies have shown that TAK-659 selectively inhibits BTK activity and induces apoptosis in B-cell lines and primary B-cells from this compound patients. In vivo studies have demonstrated that TAK-659 inhibits tumor growth in xenograft models of this compound and NHL.
Eigenschaften
IUPAC Name |
N-[7-(4-fluorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c1-13-2-4-15(5-3-13)21(28)26-22-24-12-18-19(25-22)10-16(11-20(18)27)14-6-8-17(23)9-7-14/h2-9,12,16H,10-11H2,1H3,(H,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZLDSDLHOXJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(ethylsulfonyl)amino]-N-isobutylbenzamide](/img/structure/B4426099.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4426100.png)

![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4426132.png)

![5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4426152.png)
![5-amino-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4426155.png)
![4-{[2-(3,4-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B4426162.png)

![N-(5-fluoro-2-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4426185.png)
![4,6-dichloro-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4426189.png)
![4,7-dimethyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4426202.png)

![4,6-dichloro-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4426209.png)